3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid
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Overview
Description
The compound “3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole ring is a five-membered ring structure containing three nitrogen atoms . This compound has a molecular weight of 175.57 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C5H6ClN3O2 . The InChI code for this compound is 1S/C5H6ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H,7,8,9) .Scientific Research Applications
Chemical Synthesis and Modification
An innovative method was developed for converting (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids, which subsequently react with 4-amino-5-aryl-3-mercapto-1,2,4-triazoles to produce s-triazolo[3,4-b][1,3,4]thiadiazoles with high yields (Sahi, Bhardwaj, & Paul, 2014). This process highlights a novel application in synthesizing heterocyclic compounds, which are crucial in pharmaceutical research and development.
Material Science and Catalysis
A study on ruthenium-based metathesis catalysts for cyclopolymerization of 1,6-heptadiynes utilized benzoic acid derivatives, demonstrating their role in the synthesis of complex molecular structures (Mayershofer, Nuyken, & Buchmeiser, 2006). This research contributes to the development of new materials with potential applications in various industries, including plastics and pharmaceuticals.
Luminescence and Sensing
Lanthanide metal–organic frameworks (MOFs) based on a 1,2,3-triazole-containing tricarboxylic acid ligand were synthesized for luminescence sensing of metal ions and nitroaromatic compounds (Wang et al., 2016). These MOFs exhibit selective detection capabilities, showcasing the chemical's utility in environmental monitoring and safety applications.
Environmental Applications
Research into the photodegradation of chlorobenzoic acids under UV light has revealed the potential of using similar compounds for environmental remediation, such as water purification (Matthews, 1990). This application is critical for developing new methods to address water pollution and ensure safe drinking water.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to exhibit various biological activities, including antimicrobial , antifungal , and anticancer effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in these biological processes.
Mode of Action
Other 1,2,4-triazole derivatives have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or stabilizing certain chemical species . The presence of the chloro group and the benzoic acid moiety in the compound may also influence its interaction with its targets.
Biochemical Pathways
Given the reported biological activities of similar 1,2,4-triazole compounds, it is plausible that this compound could affect pathways related to cell growth and proliferation, microbial metabolism, or other processes related to its antimicrobial and anticancer activities .
Result of Action
Similar 1,2,4-triazole compounds have been reported to exhibit cytotoxic activities against various cancer cell lines , suggesting that this compound may also have potential anticancer effects.
Action Environment
The action, efficacy, and stability of 3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid may be influenced by various environmental factors . These could include the pH and temperature of the biological environment, the presence of other molecules or ions, and the specific characteristics of the target cells or organisms.
Properties
IUPAC Name |
3-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-9-11-7(12-13-9)5-2-1-3-6(4-5)8(14)15/h1-4H,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNKCMLPKRDEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NNC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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